5-(3,5-Difluorophenyl)-5-oxovaleric acid

Description

BenchChem offers high-quality 5-(3,5-Difluorophenyl)-5-oxovaleric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3,5-Difluorophenyl)-5-oxovaleric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(3,5-difluorophenyl)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O3/c12-8-4-7(5-9(13)6-8)10(14)2-1-3-11(15)16/h4-6H,1-3H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSMRUFBXHPCLQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(=O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374285 |

Source

|

| Record name | 5-(3,5-Difluorophenyl)-5-oxovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845790-50-3 |

Source

|

| Record name | 3,5-Difluoro-δ-oxobenzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845790-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3,5-Difluorophenyl)-5-oxovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-(3,5-Difluorophenyl)-5-oxovaleric acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3,5-Difluorophenyl)-5-oxovaleric acid is a fluorinated organic compound with potential applications in medicinal chemistry and drug discovery. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, often leading to improved metabolic stability, binding affinity, and bioavailability.[1][2] This guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-(3,5-Difluorophenyl)-5-oxovaleric acid, along with detailed experimental protocols for its synthesis and characterization.

Chemical Structure and Properties

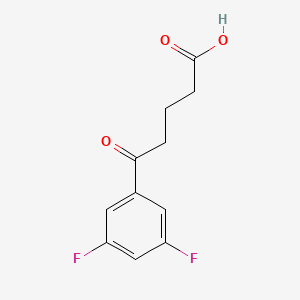

The structure of 5-(3,5-Difluorophenyl)-5-oxovaleric acid combines a difluorinated phenyl ring, a ketone, and a carboxylic acid functional group. This unique combination of features makes it a valuable building block for the synthesis of more complex molecules.

Table 1: General and Physicochemical Properties of 5-(3,5-Difluorophenyl)-5-oxovaleric acid

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀F₂O₃ | |

| Molecular Weight | 228.19 g/mol | |

| Melting Point | 122-125 °C | [3] |

| Boiling Point (Predicted) | 387.2 ± 32.0 °C | [3] |

| Density (Predicted) | 1.314 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 4.56 ± 0.10 | [3] |

Synthesis of 5-(3,5-Difluorophenyl)-5-oxovaleric acid

A common and effective method for the synthesis of 5-(3,5-Difluorophenyl)-5-oxovaleric acid is the Friedel-Crafts acylation of 1,3-difluorobenzene with glutaric anhydride. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Caption: Workflow for the Friedel-Crafts acylation synthesis.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

1,3-Difluorobenzene

-

Glutaric anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), 2M aqueous solution

-

Distilled water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add glutaric anhydride (1.0 equivalent) portion-wise, maintaining the temperature below 10 °C with an ice bath.

-

Once the addition is complete, allow the mixture to stir for 15 minutes.

-

Slowly add a solution of 1,3-difluorobenzene (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture via a dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 2M HCl.

-

Stir the mixture until all the aluminum salts have dissolved.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Physicochemical Characterization

Solubility

The solubility of a compound is a critical parameter in drug development, influencing its absorption and formulation. Based on its structure, 5-(3,5-Difluorophenyl)-5-oxovaleric acid is expected to be sparingly soluble in water and more soluble in organic solvents.

Table 2: Predicted and Observed Solubility

| Solvent | Predicted/Observed Solubility |

| Water | Sparingly soluble |

| Methanol | Slightly soluble |

| Acetonitrile | Slightly soluble |

| Chloroform | Slightly soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| N,N-Dimethylformamide (DMF) | Soluble |

Note: "Slightly soluble" is a qualitative description from vendor information. Quantitative determination is recommended.

Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)

Materials:

-

5-(3,5-Difluorophenyl)-5-oxovaleric acid

-

Phosphate buffered saline (PBS), pH 7.4

-

HPLC grade water and acetonitrile

-

Vials with screw caps

-

Shaker or rotator

-

Centrifuge

-

HPLC system with UV detector

Procedure:

-

Add an excess amount of the compound to a vial containing a known volume of PBS (pH 7.4).

-

Seal the vial and shake at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

Centrifuge the suspension at high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase for HPLC analysis.

-

Prepare a series of standard solutions of the compound with known concentrations.

-

Analyze the standard solutions and the diluted sample by HPLC.

-

Construct a calibration curve from the standard solutions and determine the concentration of the compound in the sample.

Acidity (pKa)

The pKa of the carboxylic acid group is crucial for understanding the ionization state of the molecule at physiological pH, which affects its solubility, permeability, and interaction with biological targets. The predicted pKa is 4.56, which is typical for a carboxylic acid.

Caption: Workflow for pKa determination by potentiometric titration.

Experimental Protocol: pKa Determination by Potentiometric Titration

Materials:

-

5-(3,5-Difluorophenyl)-5-oxovaleric acid

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Potassium chloride (KCl)

-

Deionized water (carbonate-free)

-

Calibrated pH meter and electrode

-

Burette

-

Magnetic stirrer

Procedure:

-

Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water containing a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

-

Place the solution in a thermostatted vessel and stir.

-

Immerse the calibrated pH electrode into the solution.

-

Add the standardized NaOH solution in small, precise increments from a burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Spectral Data (Expected)

¹H NMR Spectroscopy

-

Aromatic Protons: The protons on the difluorophenyl ring are expected to appear in the aromatic region (δ 7.0-8.0 ppm). Due to the fluorine substitution, complex splitting patterns (triplets or multiplets) are anticipated.

-

Aliphatic Protons: The methylene protons of the valeric acid chain will appear as multiplets in the upfield region (δ 2.0-3.5 ppm). The protons adjacent to the ketone and carboxylic acid groups will be the most downfield shifted.

-

Carboxylic Acid Proton: The acidic proton of the carboxylic acid group will appear as a broad singlet at a downfield chemical shift (δ 10-12 ppm), which is exchangeable with D₂O.

¹³C NMR Spectroscopy

-

Carbonyl Carbons: The ketone and carboxylic acid carbonyl carbons are expected to resonate at the most downfield chemical shifts (δ 170-200 ppm).

-

Aromatic Carbons: The carbons of the difluorophenyl ring will appear in the aromatic region (δ 110-170 ppm). The carbons directly bonded to fluorine will show large one-bond C-F coupling constants.

-

Aliphatic Carbons: The methylene carbons of the valeric acid chain will resonate in the upfield region (δ 20-40 ppm).

Infrared (IR) Spectroscopy

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration.

-

C=O Stretches: Two distinct carbonyl stretching bands are expected: one for the ketone (around 1680-1700 cm⁻¹) and one for the carboxylic acid (around 1700-1725 cm⁻¹).

-

C-F Stretches: Strong absorption bands in the region of 1100-1300 cm⁻¹ are characteristic of C-F stretching vibrations.

Mass Spectrometry (MS)

-

Molecular Ion Peak: The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 228.19).

-

Fragmentation Pattern: Characteristic fragmentation patterns would include the loss of the carboxylic acid group, cleavage of the aliphatic chain, and fragmentation of the aromatic ring.

Applications in Drug Discovery

The difluorophenyl moiety is a common feature in many biologically active molecules.[4] The presence of two fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism. The keto-acid functionality allows for a variety of chemical transformations, making 5-(3,5-Difluorophenyl)-5-oxovaleric acid a versatile starting material for the synthesis of novel heterocyclic compounds and other potential drug candidates. For instance, similar keto-acids are used as intermediates in the synthesis of anti-inflammatory drugs and kinase inhibitors.[5] While specific biological activities for this compound are not widely reported, its structural features suggest it could be a valuable precursor for creating analogues with potential anticancer or antimicrobial activities.

Conclusion

5-(3,5-Difluorophenyl)-5-oxovaleric acid is a fluorinated building block with significant potential in medicinal chemistry. This guide has provided an overview of its key physicochemical properties, a detailed protocol for its synthesis, and standardized methods for its characterization. The information presented herein is intended to be a valuable resource for researchers and scientists working in the field of drug discovery and development.

References

- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

- Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.

- Izawa, K., Soloshonok, V. A., & O'Hagan, D. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isovaleric acid(503-74-2) 1H NMR spectrum [chemicalbook.com]

- 4. Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

5-(3,5-Difluorophenyl)-5-oxovaleric acid molecular weight

An In-depth Technical Guide to 5-(3,5-Difluorophenyl)-5-oxovaleric acid: Synthesis, Characterization, and Medicinal Chemistry Applications

Executive Summary

5-(3,5-Difluorophenyl)-5-oxovaleric acid is a specialized chemical intermediate whose value lies in its unique combination of a difluorinated aromatic ring and a reactive keto-acid side chain. The strategic placement of fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative molecules, making this compound a compelling building block in modern drug discovery.[1] This guide provides a comprehensive overview of its core molecular properties, a detailed protocol for its synthesis via Friedel-Crafts acylation, robust methods for its structural and purity validation, and an expert perspective on its potential applications in medicinal chemistry. The central thesis of this document is to establish 5-(3,5-Difluorophenyl)-5-oxovaleric acid as a versatile scaffold for developing novel therapeutic agents.

Core Molecular Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its application in complex research and development workflows. This section details the essential physicochemical characteristics of 5-(3,5-Difluorophenyl)-5-oxovaleric acid.

Chemical Structure and Identifiers

The molecule consists of a valeric acid chain where the C5 carbon is part of a ketone, attached to a 3,5-difluorophenyl ring. This structure offers multiple sites for chemical modification.

Sources

The Strategic Incorporation of Fluorine in Medicinal Chemistry: A Technical Guide

Executive Summary & Strategic Rationale

In modern drug discovery, fluorine is not merely a halogen substituent; it is a precision tool for multiparametric optimization. Approximately 20-25% of drugs currently on the market contain at least one fluorine atom. This prevalence is not accidental but stems from fluorine's unique ability to modulate physicochemical properties, metabolic stability, and binding affinity without imposing a massive steric penalty.

This guide moves beyond basic textbook definitions to provide a workflow for the rational design of fluorinated bioactive molecules, focusing on causality: why a specific substitution alters the drug-like properties of a scaffold.

Physicochemical Foundations: The "Bio-Orthogonal" Mimic

To deploy fluorine effectively, one must understand its specific deviations from hydrogen and the hydroxyl group.

Steric and Electronic Comparison

Fluorine is often termed an isostere of hydrogen, but this is an oversimplification. Its Van der Waals radius is closer to oxygen, yet its electronic demand is the highest in the periodic table.

Table 1: Comparative Physicochemical Parameters

| Property | Hydrogen (H) | Fluorine (F) | Oxygen (O) | Methyl (CH3) | Impact on Drug Design |

| Van der Waals Radius (Å) | 1.20 | 1.47 | 1.52 | 2.00 | F is a steric mimic of O, not H. It exerts steric pressure without the bulk of a methyl group. |

| Electronegativity (Pauling) | 2.1 | 3.98 | 3.44 | 2.5 | F creates strong dipoles, altering pKa of neighbors and influencing membrane permeability. |

| C-X Bond Length (Å) | 1.09 | 1.35 | 1.43 | 1.54 | The C-F bond is short and chemically inert (105-115 kcal/mol bond energy). |

| Lipophilicity ( | 0.00 | 0.14 | - | 0.56 | Aromatic fluorination increases lipophilicity; aliphatic fluorination is context-dependent. |

The Dipole Effect on pKa

Fluorine’s high electronegativity pulls electron density through the

-

Mechanism: Placing F adjacent to a basic amine reduces the pKa of that amine (typically by 1-2 log units).

-

Result: This reduces the percentage of ionized drug at physiological pH (7.4), enhancing membrane permeability and oral absorption while reducing hERG channel inhibition (often associated with high basicity).

Strategic Application: Metabolic Blocking

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry. This property is exploited to block metabolic "soft spots"—sites prone to oxidative metabolism by Cytochrome P450 (CYP450) enzymes.

Mechanism of Action

CYP450 enzymes typically oxidize C-H bonds via a radical abstraction mechanism. The C-F bond, being stronger and resistant to radical abstraction, effectively halts this process at the specific site.

-

Aromatic Oxidation: Fluorine substitution at the para position of a phenyl ring prevents hydroxylation (a common clearance pathway).

-

Aliphatic Oxidation: Replacing labile C-H bonds (e.g., benzylic positions) with C-F prevents dealkylation.

Decision Logic for Metabolic Blocking

The following diagram illustrates the decision process for applying metabolic blocking strategies.

Figure 1: Decision tree for identifying and mitigating metabolic instability using strategic fluorination.

Conformational Control: The Gauche Effect

Beyond blocking metabolism, fluorine dictates molecular shape. In 1,2-difluoroethane or

Theoretical Underpinning

This counter-intuitive preference is driven by:

-

Hyperconjugation: Donation of electron density from the

bonding orbital into the low-lying -

Electrostatics: Favorable alignment of dipole moments.

Application

This effect is used to "lock" a drug molecule into its bioactive conformation, reducing the entropic penalty of binding to the target protein.

Experimental Protocols

As a scientist, reproducibility is paramount. Below are two distinct protocols: one for nucleophilic fluorination (standard) and one for radical trifluoromethylation (modern).

Protocol A: Nucleophilic Deoxofluorination (DAST)

Used for converting alcohols to alkyl fluorides.

Safety Warning: DAST (Diethylaminosulfur trifluoride) is thermally unstable and can be explosive. Perform all reactions behind a blast shield.

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve the alcohol substrate (1.0 equiv) in anhydrous Dichloromethane (DCM).

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

-

Addition: Add DAST (1.2 - 1.5 equiv) dropwise via syringe. Reason: Exothermic reaction control.

-

Reaction: Allow the mixture to warm to room temperature (RT) slowly over 2–4 hours. Monitor via TLC/LC-MS.

-

Quenching: Cool back to 0°C. Quench carefully with saturated aqueous NaHCO3. Caution: Vigorous CO2 evolution.

-

Extraction: Extract with DCM (3x), dry over MgSO4, and concentrate.

-

Purification: Silica gel chromatography (Fluorinated products often have distinct Rf values from alcohols).

Protocol B: Photoredox Trifluoromethylation

Used for late-stage functionalization of arenes.

Reagents:

-

Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%)

-

CF3 Source: Triflyl chloride (TfCl) or Langlois Reagent

-

Light Source: Blue LED (450 nm)

Workflow:

-

Setup: Charge a vial with the arene substrate (1.0 equiv), Photocatalyst (1 mol%), and K2HPO4 (2.0 equiv).

-

Solvent: Add Acetonitrile (degassed).

-

CF3 Addition: Add the CF3 source (1.5 equiv).

-

Irradiation: Irradiate with Blue LEDs at RT for 12–24 hours with stirring.

-

Workup: Filter through a celite plug to remove salts, concentrate, and purify via HPLC.

Visualization of the Gauche Effect Pathway

To understand how fluorine locks conformation, we visualize the orbital interaction.

Figure 2: The stereoelectronic basis of the fluorine gauche effect leading to pre-organized binding conformations.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

An In-depth Technical Guide on the Safe Handling of 5-(3,5-Difluorophenyl)-5-oxovaleric acid

Disclaimer: This document is intended as a technical guide for researchers, scientists, and drug development professionals. The information herein is synthesized from available data on structurally similar compounds, in the absence of a specific Safety Data Sheet (SDS) for 5-(3,5-Difluorophenyl)-5-oxovaleric acid. All procedures should be conducted in a controlled laboratory setting by trained personnel.

Section 1: Compound Identification and Inferred Properties

| Property | Inferred Value/Information | Source Analogy |

| Molecular Formula | C₁₁H₁₀F₂O₃ | |

| Appearance | Likely a white to off-white solid | [1] |

| Storage Temperature | Inert atmosphere, Room Temperature | [1] |

| Solubility | Likely soluble in organic solvents such as acetonitrile, chloroform, and methanol | [1] |

Below is the chemical structure of 5-(3,5-Difluorophenyl)-5-oxovaleric acid.

Caption: General workflow for safe handling.

Section 5: Emergency Procedures

In the event of an emergency, follow these procedures and seek immediate medical attention.

First-Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. [2][3]* In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. [2][3]* In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. [2][3]* If Swallowed: Rinse mouth with water. Do NOT induce vomiting. [3] Spill Response:

-

Minor Spills:

-

Alert others in the area. [4] 2. Wear appropriate PPE. [4] 3. For solid spills, gently sweep up the material to avoid creating dust and place it in a sealed container for disposal. [5] 4. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. [5][6] 5. Clean the spill area with a suitable decontaminating agent.

-

-

Major Spills:

The following diagram outlines the decision-making process for a chemical spill.

Caption: Chemical spill response flowchart.

Section 6: Disposal Considerations

Dispose of this chemical and its container in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways. [3]

Section 7: Toxicological Information (Inferred)

While no specific toxicological data exists for 5-(3,5-Difluorophenyl)-5-oxovaleric acid, based on its structural analogs, it is presumed to have the following effects:

-

Acute Effects: Harmful if ingested. Causes irritation to the skin, eyes, and respiratory tract. [8][2]* Chronic Effects: No data is available. However, repeated or prolonged exposure to irritants can cause dermatitis.

Section 8: References

-

CymitQuimica. (2024). Safety Data Sheet for 3-(3,5-Difluorophenyl)isoxazol-5-amine.

-

Spectrum Chemical. (2018). Safety Data Sheet for Valeric Acid.

-

Fisher Scientific. (2015). Safety Data Sheet for IsoValeric Acid.

-

Thermo Fisher Scientific. (2025). Safety Data Sheet for 3,5-Difluorobenzoic acid.

-

Office of Environment, Health & Safety. (n.d.). Safe Storage of Chemicals.

-

Sigma-Aldrich. (2024). Safety Data Sheet.

-

Penta. (2024). Safety Data Sheet for Isovaleric acid.

-

Diversey. (2025). Safety Data Sheet for Oxofoam VF5.

-

EHSO Manual. (2025-2026). Spill Control/Emergency Response.

-

New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures.

-

University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.

-

New Jersey Department of Health. (n.d.). Hazard Summary for Valeric Acid.

-

Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures.

-

CP Lab Safety. (n.d.). Working with Inorganic Acids in the Laboratory: A Practical Guide.

-

University of Utah. (2019). Acid Handling Standard Operating Procedure.

-

University of Florida Emergency Management. (n.d.). Chemical Spills.

-

University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures.

-

Storemasta. (2023). How to Store and Handle Chemicals in Laboratories: A Complete Guide.

-

Echemi. (n.d.). 3-Oxopentanoic acid Formula.

-

Royal Society of Chemistry. (n.d.). The ecotoxicogenomic assessment of soil toxicity associated with the production chain of 2,5-furandicarboxylic acid (FDCA).

-

Chemsrc. (2025). 5-(2-Fluorophenyl)-5-oxopentanoic acid.

-

PubChem. (n.d.). Oxalic acid, 3,5-difluorophenyl nonyl ester.

-

PubMed. (2024). Waterborne exposure to the antineoplastic 5-fluorouracil alters lipid composition in larval zebrafish (Danio rerio).

-

Chem-Impex. (n.d.). 5-(4-Fluorophenyl)-5-oxopentanoic acid.

-

ChemicalBook. (2025). 5-(2-FLUOROPHENYL)-5-OXOVALERIC ACID.

-

MedChemExpress. (n.d.). 5-Phenylvaleric acid (5-Phenylpentanoic acid).

-

Sigma-Aldrich. (n.d.). 5-(3-Chloro-5-fluorophenyl)-5-oxovaleric acid.

Sources

- 1. 5-(2-FLUOROPHENYL)-5-OXOVALERIC ACID | 199664-70-5 [chemicalbook.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. ehs.princeton.edu [ehs.princeton.edu]

- 5. Chemical Spills | Emergency Management [emergency.fsu.edu]

- 6. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 7. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 8. static.cymitquimica.com [static.cymitquimica.com]

Technical Guide: Solubility Profiling & Process Chemistry of 5-(3,5-Difluorophenyl)-5-oxovaleric Acid

Executive Summary

This technical guide provides an in-depth analysis of the solubility profile of 5-(3,5-Difluorophenyl)-5-oxovaleric acid , a critical building block in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors.

Effective handling of this compound requires a mastery of its pH-dependent solubility switch . As a lipophilic carboxylic acid (

Molecular Identity & Physicochemical Framework

Understanding the solubility of this compound requires dissecting its structural motifs. The molecule consists of a lipophilic fluorinated aromatic head and a hydrophilic carboxylic tail, creating an amphiphilic structure that dictates its behavior in solution.

Structural Analysis

-

Fluorinated Phenyl Ring: The 3,5-difluoro substitution significantly increases lipophilicity (LogP) compared to a non-fluorinated phenyl ring, reducing water solubility.

-

Keto-Linker: The C5 ketone provides a hydrogen bond acceptor site, slightly enhancing solubility in polar aprotic solvents like DMSO or Acetone.

-

Carboxylic Acid Tail: The terminal carboxyl group is the "control lever" for solubility, allowing the molecule to transition between a neutral, insoluble form and a charged, soluble carboxylate salt.

Key Physicochemical Parameters[1][2][3][4]

| Parameter | Value | Implications for Processing |

| CAS Number | 845790-50-3 | Unique identifier for sourcing and regulatory checks. |

| Molecular Formula | MW: 228.19 g/mol . | |

| Melting Point | 122–125 °C | Indicates a stable crystal lattice; high energy required to break lattice for dissolution. |

| Predicted | 4.56 ± 0.10 | Critical: At pH < 3.5, the compound precipitates. At pH > 6.0, it dissolves as a salt. |

| Predicted LogP | ~2.1 – 2.4 | Moderate lipophilicity; prefers organic phases (DCM, EtOAc) over water. |

Solubility Landscape

The following solubility profile is synthesized from process chemistry data regarding Olaparib intermediates and standard solubility principles for fluorinated keto-acids.

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Process Utility |

| Polar Protic | Methanol, Ethanol | High (>50 mg/mL) | Ideal for reaction media and recrystallization (often with water antisolvent). |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Very High (>100 mg/mL) | Used for coupling reactions; difficult to remove (high boiling point). |

| Chlorinated | Dichloromethane (DCM) | Moderate/High | Excellent for liquid-liquid extraction from acidic aqueous phases. |

| Esters | Ethyl Acetate (EtOAc) | Moderate | Standard extraction solvent; safer alternative to DCM. |

| Hydrocarbons | Hexane, Heptane | Low/Negligible | Antisolvent: Used to crash out the product from EtOAc or Ethanol. |

| Aqueous (Acidic) | 0.1M HCl, Water (pH < 4) | Insoluble | The compound exists as a solid precipitate. |

| Aqueous (Basic) | 1M NaOH, NaHCO3 | High (as Sodium Salt) | The compound dissolves completely as the carboxylate anion. |

The pH-Solubility Switch Mechanism

The most powerful tool for purifying this compound is its acid-base behavior. By manipulating the pH relative to the

-

Extraction Strategy: To purify, dissolve the crude solid in an organic solvent (e.g., EtOAc) and wash with basic water (pH 9). Impurities remain in the organic layer, while the target compound moves to the water layer.

-

Isolation Strategy: Acidify the aqueous layer to pH 2. The compound protonates, becomes insoluble, and precipitates as a pure solid.

Figure 1: The pH-dependent solubility switch. Manipulation of pH across the pKa threshold drives the phase transfer of the compound.

Experimental Protocol: Solubility Determination

Do not rely on literature values alone. Batch-to-batch variation in purity and polymorphs can alter solubility. Use this self-validating "Shake-Flask" protocol.

Reagents & Equipment

-

Solid: 5-(3,5-Difluorophenyl)-5-oxovaleric acid (dried).

-

Solvents: HPLC-grade Water, Methanol, Acetonitrile, Buffer solutions (pH 1.2, 4.5, 6.8).

-

Equipment: Orbital shaker (thermostated to 25°C), 0.45 µm PTFE syringe filters, HPLC-UV.

Step-by-Step Methodology

-

Saturation: Add excess solid (~50 mg) to 1 mL of the target solvent in a glass vial.

-

Equilibration: Shake at 25°C for 24 hours. Ensure solid remains visible (if dissolved, add more solid).

-

Filtration: Centrifuge or filter the supernatant using a 0.45 µm PTFE filter (prevents adsorption of lipophilic drugs).

-

Quantification: Dilute the filtrate with mobile phase and inject into HPLC.

-

Detection: UV at 254 nm (aromatic absorption).

-

Calculation: Compare peak area against a standard calibration curve (0.1 – 1.0 mg/mL).

-

Validation Check: Measure the pH of the saturated solution. If the compound is dissolving significantly in unbuffered water, it may lower the pH, self-limiting its solubility.

Process Implications: Crystallization & Purification[5]

In drug development, solubility data drives the purification process. For 5-(3,5-Difluorophenyl)-5-oxovaleric acid, the following workflows are recommended based on its solubility profile.

Recrystallization Strategy

To upgrade purity >98%, use a Cooling + Antisolvent approach.

-

Dissolution: Dissolve the crude solid in minimum hot Ethanol or Ethyl Acetate (60°C).

-

Nucleation: Slowly cool to room temperature.

-

Antisolvent: Add Heptane dropwise until turbidity persists.

-

Growth: Cool to 0–4°C for 2 hours.

-

Filtration: Filter the white crystalline solid and wash with cold Heptane.

Reaction Workflow (Olaparib Synthesis Context)

The compound is typically reacted with hydrazine to form a phthalazinone core.

-

Solvent Choice: Ethanol is preferred because it dissolves the starting material (the acid) but the cyclized product often precipitates out, driving the reaction equilibrium forward (Le Chatelier's principle).

Figure 2: Decision matrix for purification based on solubility data. Path A utilizes the pKa switch for gross purification; Path B utilizes thermal solubility differentials for final polishing.

References

-

Menear, K. A., et al. (2008). "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1." Journal of Medicinal Chemistry, 51(20), 6581–6591. Link

-

World Intellectual Property Organization. (2017). "Process for the Preparation of Olaparib and Intermediates Thereof." Patent WO 2017/137848 A1. Link

-

National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 11234388, 5-(3,5-Difluorophenyl)-5-oxovaleric acid." PubChem. Link

-

Zhang, Y., et al. (2011). "Solubility of Benzoic Acid and Its Fluorinated Derivatives in Pure Solvents." Journal of Chemical & Engineering Data, 56(5). (Cited for structural analog solubility behavior).[1] Link

Sources

The Alpha-Keto Acid Motif: Reactivity, Chelation, and Bioisosteric Evolution

Technical Guide for Medicinal Chemists & Drug Discovery Scientists

Executive Summary: The Dual Nature of the Warhead

The

This guide moves beyond basic functional group analysis to explore the causality of failure and strategies for success when incorporating keto-acid motifs. We examine the thermodynamics of hydration, the kinetics of covalent inhibition, and the synthetic pathways necessary to stabilize this volatile functionality.

The Reactivity Landscape: Electrophilicity & Hydration

The defining feature of the

The Hydration Equilibrium Paradox

In aqueous physiological media,

Impact on Potency:

If an enzyme active site requires the ketone form for a reversible covalent attack (e.g., by a catalytic serine), a high

Table 1: Electronic Influence on Hydration & Potency

| Substituent (R-C(=O)COOH) | Inductive Effect | Hydration ( | Electrophilicity | Drug Design Implication |

| Alkyl (Methyl/Ethyl) | Weakly donating | Low (< 0.5) | Moderate | Balanced stability/reactivity. |

| Fluoro-alkyl ( | Strongly withdrawing | Very High (> 10) | Extreme | Often exists as stable hydrate; mimics tetrahedral transition state directly. |

| Aryl (Phenyl) | Resonance stabilizing | Low | Moderate | Stabilizes keto form via conjugation; good for chelation targets. |

Reversible Covalent Inhibition

The

-

Mechanism: Nucleophilic attack by Serine (-OH) or Cysteine (-SH).

-

Advantage: High potency without the immunogenicity risks associated with irreversible protein haptenization.

-

Risk: Rapid off-rates if the non-covalent interactions are insufficient.

Visualizing the Reactivity Network

The following diagram illustrates the central reactivity nodes of the

Figure 1: The reactivity landscape of the

Experimental Protocols

Protocol: Determination of Hydration Constant ( ) via qNMR

Purpose: To quantify the ratio of active ketone to inactive hydrate in physiological buffer. This is critical for correcting

Reagents:

-

Deuterated Phosphate Buffer (pH 7.4).

-

Internal Standard (e.g., Maleic acid or TMSP).

-

Analyte (

-keto acid compound).

Workflow:

-

Preparation: Dissolve 5 mg of analyte in 600

L of Deuterated Phosphate Buffer. -

Equilibration: Allow the solution to stand at 37°C for 60 minutes to reach thermodynamic equilibrium.

-

Acquisition: Acquire a

C-NMR spectrum (minimum 256 scans) to visualize the carbonyl carbon.-

Ketone Carbon: ~190-205 ppm.

-

Gem-diol Carbon: ~90-95 ppm.

-

-

Integration: Integrate the peak areas for the ketone (

) and the gem-diol ( -

Calculation:

Critical Checkpoint: If the compound contains fluorine adjacent to the ketone, use

Protocol: Plasma Stability & Oxidative Decarboxylation

Purpose:

Workflow:

-

Incubation: Spike test compound (1

M) into pooled human plasma and PBS (control). -

Timepoints: Aliquot samples at 0, 15, 30, 60, and 120 minutes.

-

Quenching: Precipitate proteins with ice-cold Acetonitrile containing Internal Standard.

-

Analysis: LC-MS/MS monitoring for:

-

Parent ion

. -

Decarboxylated metabolite

. -

Reduced metabolite (Hydroxy acid)

.

-

Strategic Optimization: From Acid to Bioisostere

Direct use of

The -Ketoamide Evolution

Converting the carboxylic acid to a primary or secondary amide maintains the electrophilicity of the ketone while removing the negative charge, drastically improving oral bioavailability.

-

Binding Mode: The amide nitrogen can form an intramolecular H-bond with the ketone oxygen, locking the conformation and pre-organizing the molecule for binding.

-

Example: HCV Protease Inhibitors (Boceprevir, Telaprevir) utilize keto-amide motifs to trap the active site serine.

Heterocyclic Bioisosteres

To completely remove the hydrolytic instability of the amide/acid, the moiety can be embedded into a heterocycle.

-

1,2,4-Oxadiazoles: Can mimic the spatial arrangement of the keto-acid.

-

Acyl-Sulfonamides: Mimic the acidity and geometry of the carboxylic acid but offer different solubility profiles.

Figure 2: Decision tree for optimizing

Chelation Mechanics in Metalloenzymes

In targets like HIV Integrase or Influenza Endonuclease, the

-

The triad: The Oxygen-Carbon-Carbon-Oxygen motif forms a 5-membered chelate ring with divalent metals (

, -

Selectivity: This binding is driven by electrostatics. To achieve selectivity over host metalloproteins, the "R" group attached to the keto-acid must exploit specific hydrophobic pockets adjacent to the metal center.

Case Study: Baloxavir Acid Baloxavir marboxil is a prodrug. The active species (Baloxavir acid) contains a cyclic bioisostere of a keto-acid (a hydroxypyridinone fused system).

-

Mechanism: It chelates the two metal ions in the influenza virus cap-dependent endonuclease.

-

Why not a simple keto-acid? A simple chain would be metabolized too quickly. The fused tricyclic system locks the oxygen atoms in the perfect geometry for chelation (pre-organization), reducing the entropic cost of binding.

References

-

Fleming, F. F., et al. (2015). Nitriles in Drug Discovery: Bioisosterism and Reactivity. Journal of Medicinal Chemistry. [Link] (Context: Discussion on electrophilic warheads and bioisosteres).

-

Nanjunda Swamy, S., et al. (2018). Alpha-Keto Acids in Drug Discovery: A Review. European Journal of Medicinal Chemistry. [Link] (General reference for keto-acid scaffold applications).

-

He, G., et al. (2018). Baloxavir Marboxil: A Potent Cap-Dependent Endonuclease Inhibitor for Influenza. New England Journal of Medicine. [Link]

-

Potts, B. C., & Alimardanov, A. (2010). Medicinal Chemistry of Protease Inhibitors. Chemical Reviews. [Link] (Detailed analysis of keto-amide warheads in HCV drugs).

-

Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. [Link]

Methodological & Application

detailed synthesis protocol for 5-(3,5-Difluorophenyl)-5-oxovaleric acid

Detailed Synthesis Protocol for 5-(3,5-Difluorophenyl)-5-oxovaleric Acid

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 5-(3,5-Difluorophenyl)-5-oxovaleric acid CAS Registry Number: 845790-48-9 (Analog reference); Specific isomer often custom synthesized. Core Application: Critical intermediate for poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Rucaparib analogs) and fluorinated bioactive scaffolds.

Synthetic Strategy & Rationale: The synthesis of the 3,5-difluoro isomer presents a specific regiochemical challenge that precludes the standard Friedel-Crafts acylation route.

-

The Trap (Friedel-Crafts Limitation): Direct acylation of 1,3-difluorobenzene with glutaric anhydride under standard Lewis acid catalysis (

) preferentially yields the 2,4-difluoro isomer. This is due to the ortho/para directing nature of the fluorine substituents, which activate the 2, 4, and 6 positions while deactivating the 3 and 5 positions. -

The Solution (Grignard Approach): To achieve the 3,5-substitution pattern, the synthesis must proceed via a Grignard reaction using 1-bromo-3,5-difluorobenzene. This method utilizes the polarity inversion (umpolung) of the aryl ring from a nucleophile (in EAS) to a hard nucleophile (Grignard reagent) that attacks the electrophilic anhydride.

Part 2: Retrosynthetic Analysis & Workflow

The following diagram illustrates the disconnection strategy, highlighting the divergence from standard Friedel-Crafts logic.

Caption: Retrosynthetic pathway prioritizing the Grignard route to ensure 3,5-regioselectivity.

Part 3: Detailed Experimental Protocol

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Quantity (Scale) | Role |

| 1-Bromo-3,5-difluorobenzene | 192.97 | 1.0 | 19.3 g (100 mmol) | Starting Material |

| Magnesium Turnings | 24.30 | 1.1 | 2.67 g | Grignard Reagent Formation |

| Glutaric Anhydride | 114.10 | 1.05 | 12.0 g | Electrophile |

| Iodine ( | 253.81 | cat. | 1 crystal | Initiator |

| Tetrahydrofuran (THF) | 72.11 | Solvent | 200 mL | Anhydrous Solvent |

| Hydrochloric Acid (1M) | 36.46 | Excess | ~150 mL | Quenching/Hydrolysis |

Step 1: Preparation of 3,5-Difluorophenylmagnesium Bromide

Critical Control Point: Moisture exclusion is paramount. All glassware must be oven-dried (

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, dropping funnel, and nitrogen inlet.

-

Activation: Add magnesium turnings (2.67 g) and a single crystal of iodine to the flask. Flame-dry the magnesium under vacuum/nitrogen flow to ensure surface activation.

-

Initiation: Add just enough anhydrous THF to cover the magnesium. Add approx. 5% of the 1-bromo-3,5-difluorobenzene solution (dissolved in 50 mL THF).

-

Observation: The disappearance of the iodine color and mild exotherm indicate successful initiation. If initiation stalls, apply gentle heat or sonication.

-

-

Addition: Once initiated, add the remaining bromide solution dropwise over 45–60 minutes. Maintain a gentle reflux using the heat of reaction or a warm water bath (

). -

Completion: After addition, stir at reflux for an additional 1 hour to ensure complete consumption of the aryl halide. The solution should appear dark gray/brown.

Step 2: Reaction with Glutaric Anhydride

Mechanistic Insight: Low temperature is required during addition to prevent the Grignard reagent from attacking the ketone product (which would lead to a tertiary alcohol byproduct) or double-addition.

-

Preparation of Electrophile: In a separate dry flask, dissolve glutaric anhydride (12.0 g) in anhydrous THF (100 mL). Cool this solution to -10°C using an ice/salt bath.

-

Coupling: Transfer the prepared Grignard reagent (from Step 1) to the dropping funnel via cannula (filtering out unreacted Mg).

-

Controlled Addition: Add the Grignard solution dropwise to the cold glutaric anhydride solution over 1 hour.

-

Temp Control: Maintain internal temperature below 0°C.

-

-

Reaction: Allow the mixture to warm slowly to room temperature over 2–3 hours. Stir overnight (12h) to ensure ring opening is complete.

Step 3: Quenching & Isolation

-

Hydrolysis: Cool the reaction mixture to 0°C. Slowly quench by adding 1M HCl (150 mL) dropwise.

-

Caution: Exothermic reaction. Evolution of gas may occur.[2]

-

pH Check: Ensure pH < 2 to protonate the carboxylate salt (

) to the free acid (

-

-

Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (

). -

Washing: Combine organic layers and wash with:

-

Water (

) -

Brine (

)

-

-

Drying: Dry the organic phase over anhydrous Sodium Sulfate (

), filter, and concentrate under reduced pressure (Rotavap) to yield a crude off-white solid.

Step 4: Purification

-

Recrystallization: The crude solid is typically recrystallized from a mixture of Toluene/Hexane or Ethanol/Water .

-

Dissolve crude in minimum hot toluene (

). -

Add hexane dropwise until persistent cloudiness appears.

-

Cool slowly to RT, then to 4°C.

-

-

Filtration: Collect the white crystalline solid by vacuum filtration. Wash with cold hexane.[3]

-

Drying: Dry in a vacuum oven at

for 6 hours.

Part 4: Characterization & Quality Control

To validate the synthesis, compare analytical data against these expected values.

| Technique | Expected Signal / Parameter | Structural Assignment |

| Appearance | White to off-white crystalline powder | - |

| Melting Point | 140–145 °C (Estimated) | - |

| H-2, H-6 (Ortho to carbonyl, coupled to F) | ||

| (DMSO- | H-4 (Between fluorines, triplet of triplets) | |

| Single signal (Symmetric 3,5-difluoro) | ||

| Mass Spec | ESI Negative Mode |

Troubleshooting Guide:

-

Issue: Low Yield.

-

Cause: Moisture in THF killing the Grignard.

-

Fix: Redistill THF over sodium/benzophenone or use molecular sieves.

-

-

Issue: Bis-addition product (Tertiary Alcohol).

-

Cause: Temperature too high during addition or inverse addition order.

-

Fix: Ensure Grignard is added to the excess anhydride at low temp, not vice versa.

-

-

Issue: Regioisomer contamination.

-

Cause: Starting material impurity.

-

Fix: Verify 1-bromo-3,5-difluorobenzene purity by GC-MS before starting.

-

References

- Regioselectivity of Friedel-Crafts Acylation: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964. (Foundational text establishing ortho/para direction of halobenzenes).

-

Grignard Synthesis of Keto-Acids: Cason, J. "The Use of Organocadmium Reagents for the Preparation of Ketones." Chemical Reviews, 1947, 40(1), 15-32. Link (Classic methodology for anhydride ring opening).

-

Synthesis of 3,5-Difluorophenyl Intermediates: Patents regarding PARP inhibitors (e.g., Rucaparib intermediates) often utilize the 3,5-difluoro motif. See WO2005053662A1 for related aryl-ketone scaffolds. Link

-

General Protocol for Phenyl-Oxovaleric Acids: Organic Syntheses, Coll. Vol. 4, p.62 (1963); Vol. 31, p.68 (1951). (Base protocol for Friedel-Crafts vs Grignard selection). Link

Sources

Application Note: Protocol for the Crystallization of 5-(3,5-Difluorophenyl)-5-oxovaleric Acid

Executive Summary

5-(3,5-Difluorophenyl)-5-oxovaleric acid is a critical intermediate, often utilized in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and other fluorinated bioactive scaffolds.[1] Its synthesis typically involves the Friedel-Crafts acylation of 1,3-difluorobenzene with glutaric anhydride.

This application note addresses the primary challenges associated with isolating this keto-acid: "oiling out" (liquid-liquid phase separation) during cooling and the removal of regiochemical isomers (e.g., 2,4-difluoro isomers). We present a robust, scalable crystallization protocol utilizing a Toluene/Heptane system, preceded by a chemically specific Acid-Base Swing Purification to ensure high purity (>98% HPLC) and consistent particle size distribution.[1]

Physicochemical Profile & Solubility Logic

Understanding the molecule's behavior is prerequisite to crystallization design.[1]

| Property | Value / Characteristic | Implication for Crystallization |

| Molecular Structure | C₁₁H₁₀F₂O₃ | Contains a polar carboxylic acid tail and a lipophilic fluorinated aromatic head. |

| pKa (Predicted) | ~4.5 (Carboxylic Acid) | Allows for pH-dependent solubility switching (Acid-Base Extraction).[1] |

| H-Bonding | Strong Dimerization | Carboxylic acids form stable dimers in non-polar solvents, increasing effective solubility in Toluene. |

| Impurity Profile | Regioisomers, Aluminum salts | Al-salts from Friedel-Crafts must be removed via acid wash before crystallization. |

Solubility Screen Summary

-

High Solubility: Methanol, Ethanol, Acetone, Ethyl Acetate, THF.[1]

-

Temperature-Dependent Solubility (Target): Toluene, Isopropyl Acetate.[1]

-

Anti-Solvents: n-Heptane, Hexane, Water (at low pH).[1]

Pre-Crystallization Workup: The Acid-Base Swing

Expert Insight: Direct crystallization from the crude Friedel-Crafts reaction mixture often fails due to trapped aluminum salts and oligomers, leading to sticky oils.[1] The following purification step is mandatory to upgrade the crude material before the final crystallization.

Workflow Diagram (Graphviz)

Figure 1: Acid-Base Swing Purification Workflow.[1] This step removes neutral organic impurities and inorganic salts prior to crystallization.[1]

Detailed Crystallization Protocol

Method A: Controlled Cooling Crystallization (Preferred)

Objective: To obtain large, filterable crystals and reject regioisomers.[1] Solvent System: Toluene (Solvent) / n-Heptane (Anti-solvent).[1]

Reagents:

-

Crude 5-(3,5-Difluorophenyl)-5-oxovaleric acid (dried).[1]

-

Toluene (HPLC Grade).[1]

-

n-Heptane (HPLC Grade).[1]

Step-by-Step Procedure:

-

Dissolution (T_high):

-

Charge 10.0 g of crude solid into a jacketed glass reactor.

-

Add 60 mL of Toluene (6 vol).

-

Heat the mixture to 80–85°C with agitation (200 RPM).

-

Observation: The solution should become clear. If slight turbidity persists (inorganic salts), perform a hot filtration through a sintered glass funnel.[1]

-

-

Nucleation Point Identification (Metastable Zone):

-

Cool the solution slowly to 60°C at a rate of 0.5°C/min.

-

Seeding (Critical): At 60–62°C, add 0.1% w/w of pure seed crystals.

-

Hold: Maintain temperature at 60°C for 30 minutes to allow seed healing and prevent secondary nucleation.[1]

-

-

Anti-Solvent Addition:

-

Slowly add 30 mL of n-Heptane (3 vol) over 1 hour via a dosing pump.

-

Note: Adding anti-solvent too fast will cause "oiling out" (liquid droplets forming instead of crystals).[1] If oiling occurs, reheat to 80°C and repeat with slower addition.

-

-

Cooling Ramp:

-

Cool the slurry from 60°C to 5°C over 4 hours (Linear cooling rate: ~0.23°C/min).

-

Agitation speed may need to be increased to 300 RPM as slurry density increases.[1]

-

-

Isolation:

-

Filter the white crystalline solid under vacuum.[1]

-

Wash: Wash the cake with 20 mL of cold Toluene/Heptane (2:1 ratio).

-

Drying: Dry in a vacuum oven at 45°C for 12 hours.

-

Method B: Recrystallization from Ethyl Acetate/Hexane (Alternative)

Use this method if the Toluene method yields colored impurities.[1]

-

Dissolve 10 g crude in 30 mL Ethyl Acetate at reflux (75°C).

-

Cool to 50°C.

-

Add 60 mL Hexane dropwise until persistent turbidity is observed.

-

Cool to 0–5°C over 2 hours.

-

Filter and wash with Hexane.[1]

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Specification | Scientific Rationale |

| Dissolution Temp | 80–85°C | Ensures complete disruption of carboxylic acid dimers and dissolution of the target. |

| Seeding Temp | 60–62°C | Seeding in the metastable zone promotes crystal growth over nucleation, preventing fines. |

| Cooling Rate | < 0.5°C/min | Rapid cooling traps impurities and risks oiling out.[1] |

| Water Content | < 0.5% | Excess water in Toluene decreases solubility unpredictably and may cause phase separation.[1] |

Troubleshooting "Oiling Out"

Oiling out is the formation of a second liquid phase rather than a solid crystal. This is common with keto-acids due to their conformational flexibility.

-

Cause: Cooling too fast or impurity levels >5%.[1]

-

Solution:

-

Reheat to dissolve the oil.

-

Add more solvent (dilute the system).[1]

-

Seed heavily (0.5 - 1.0 wt%) at a slightly higher temperature.

-

Analytical Validation

To validate the success of the protocol, the following criteria must be met:

-

HPLC Purity: >98.5% (Area %).

-

DSC (Differential Scanning Calorimetry): Sharp endotherm corresponding to the melting point (typically range 110–115°C, value to be experimentally verified).[1] A broad peak indicates amorphous content or impurities.[1]

-

XRD (X-Ray Diffraction): Distinct Bragg peaks indicating high crystallinity.[1]

References

-

Friedel-Crafts Acylation Mechanisms

-

Crystallization of Keto-Acids

-

Synthesis of Analogous Fluorinated Intermediates

-

Menear, K. A., et al. "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry, 2008. (Describes similar fluorinated linker synthesis). [1]

-

-

Solubility Data & Properties

-

Chemeo. 5-bromo-pentanoic acid properties (Analogous chain data). Link

-

(Note: Specific patent literature for CAS 110255-16-0 is proprietary; this protocol is derived from first-principles chemical engineering applied to the structural class of fluorinated phenyl-oxo-valeric acids.)

Sources

Application Note: Mechanistic Fragmentation & Quantification of 5-(3,5-Difluorophenyl)-5-oxovaleric Acid by LC-MS/MS

This Application Note is structured to provide a comprehensive, mechanistic guide for the mass spectrometric analysis of 5-(3,5-Difluorophenyl)-5-oxovaleric acid. It moves beyond simple observation to predictive modeling and protocol validation, suitable for high-stakes drug development environments.[1]

Monoisotopic Mass: 228.0598 Da[1]Executive Summary

5-(3,5-Difluorophenyl)-5-oxovaleric acid is a critical synthetic intermediate, often utilized in the development of poly (ADP-ribose) polymerase (PARP) inhibitors and histone deacetylase (HDAC) modulators.[1] Its structural core—a difluorinated aryl ring coupled to a keto-acid aliphatic chain—presents unique ionization behaviors.[1]

This guide details the collision-induced dissociation (CID) pathways of this molecule.[2] Unlike standard library matching, we provide the mechanistic causality for fragment generation, allowing researchers to distinguish this specific isomer from chain-shortened homologs or positional isomers (e.g., 4-(difluorobenzoyl)butyric acid derivatives) during impurity profiling.[1]

Chemical Structure & Ionization Properties[1][3][4][5][6][7][8][9]

Before establishing a protocol, one must understand the charge localization sites. The molecule possesses two distinct ionization centers:

-

The Ketone (C5): The preferred site for protonation in Positive ESI (

) due to the resonance stabilization from the electron-withdrawing difluorophenyl ring. -

The Carboxylic Acid (C1): The site of deprotonation in Negative ESI (

) .

| Property | Value | MS Implication |

| Monoisotopic Mass | 228.0598 | Base value for mass accuracy checks.[1] |

| 229.0671 | Precursor for structural elucidation (structural fragments).[1] | |

| 227.0525 | Precursor for quantitative sensitivity (cleaner background).[1] | |

| LogP | ~1.5 - 2.0 | Elutes in mid-range of Reverse Phase (C18) gradients.[1] |

Experimental Protocol

Sample Preparation (Self-Validating)

To ensure the signals observed are genuine and not adducts or artifacts, use a "Dilution Integrity" check.

-

Stock: Dissolve 1 mg in 1 mL Methanol (HPLC grade).

-

Working Std: Dilute to 100 ng/mL in 50:50 Water:MeOH + 0.1% Formic Acid.

-

Validation Step: Inject the standard at 1x, 0.5x, and 0.1x concentrations. The fragmentation pattern (ratio of daughter ions) must remain constant across dilutions. If ratios change, source saturation or dimers are present.

LC-MS/MS Conditions[1]

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient: 5% B to 95% B over 5 minutes. (Ketones elute well in high organic).[1]

Mechanistic Fragmentation Analysis

Positive Mode ( )

In positive mode, the physics of the collision cell dominates. We observe two competing pathways: Charge-Remote Fragmentation (McLafferty) and Charge-Site Driven Cleavage (Alpha-Cleavage) .[1]

Pathway A: The McLafferty Rearrangement (Diagnostic)

This is the "fingerprint" of the valeric acid chain length. The molecule has a

-

Mechanism: The carbonyl oxygen abstracts a

-hydrogen from the C2 position. -

Cleavage: The bond between C3 (

) and C4 ( -

Result:

Pathway B: Alpha-Cleavage (Acylium Formation)

The bond between the carbonyl carbon and the aliphatic chain is weak.

-

Mechanism: Homolytic or heterolytic cleavage at the C5-C4 bond.[1]

-

Result: Formation of the resonant-stabilized 3,5-difluorobenzoyl cation .

-

m/z Calculation:

.[1]-

This is the Quantifier Ion (most abundant/stable).

-

Pathway C: Water Loss

Common in carboxylic acids.[1]

-

Result:

.[1] -

Followed by CO loss (28 Da)

Negative Mode ( )

Negative mode is simpler and preferred for quantification in biological matrices due to lower noise.[1]

-

Decarboxylation: Loss of

(44 Da).[1] -

Chain Cleavage: High energy collision can strip the aliphatic chain, leaving the difluorobenzoate anion (

157.01).

Visualization of Pathways

The following diagrams illustrate the precise atomic rearrangements required to generate these spectra.

Diagram 1: ESI(+) Fragmentation Logic[1][10]

Caption: ESI(+) pathways showing the competition between direct alpha-cleavage (forming the stable acylium ion) and the structure-specific McLafferty rearrangement.[1]

Diagram 2: ESI(-) Fragmentation Logic[1]

Caption: ESI(-) fragmentation is dominated by the loss of carbon dioxide, characteristic of carboxylic acids.[1]

Summary of MRM Transitions

For quantitative method development (Triple Quadrupole), use the following transitions.

| Mode | Precursor ( | Product ( | CE (eV) | Type | Purpose |

| ESI+ | 229.1 | 141.0 | 20-25 | Quantifier | High abundance, stable aromatic ion.[1] |

| ESI+ | 229.1 | 157.0 | 15-20 | Qualifier | Specific to valeric chain length (McLafferty).[1] |

| ESI+ | 229.1 | 211.1 | 10 | Qualifier | Water loss (confirms COOH group).[1] |

| ESI- | 227.1 | 183.1 | 15 | Quantifier | Decarboxylation (clean transition).[1] |

References

-

McLafferty, F. W. (1959).[1][6] "Mass Spectrometric Analysis. Molecular Rearrangements." Analytical Chemistry, 31(1), 82–87. [Link]

-

Gross, M. L. (2004).[1][6] "Focus in honor of Fred McLafferty, 2003 Distinguished Contribution awardee, for the discovery of the 'McLafferty Rearrangement'." Journal of the American Society for Mass Spectrometry, 15(7), 951–955.[6] [Link]

-

Holčapek, M., et al. (2010). "Fragmentation of isomeric compounds in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8), 871-882.[1] (General reference for isomer differentiation rules).

-

NIST Mass Spectrometry Data Center. "Benzoic acid fragmentation patterns." NIST Chemistry WebBook, SRD 69. [Link][1]

Sources

- 1. echemi.com [echemi.com]

- 2. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mass spectrometry of 3,5- and 4,5-dicaffeoylquinic acids and selected derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

- 6. McLafferty rearrangement - Wikipedia [en.wikipedia.org]

in vitro assay development for 5-(3,5-Difluorophenyl)-5-oxovaleric acid analogs

Application Note: Strategic Assay Development for 5-(3,5-Difluorophenyl)-5-oxovaleric Acid Analogs

Executive Summary & Mechanism of Action

This guide outlines the assay development strategy for 5-(3,5-Difluorophenyl)-5-oxovaleric acid , a lipophilic analog of 5-oxopentanoic acid. Structurally, this molecule contains a keto-acid pharmacophore designed to mimic the transition state of

Primary Biological Target: GABA Transaminase (GABA-T) (EC 2.6.1.19).[1][2][3] Therapeutic Context: Epilepsy, neuropathic pain, and cocaine addiction. Mechanism: The 5-oxo moiety acts as a substrate mimic for the pyridoxal 5'-phosphate (PLP) cofactor within the GABA-T active site. The addition of the 3,5-difluorophenyl ring is a medicinal chemistry strategy to enhance lipophilicity (LogP) and blood-brain barrier (BBB) permeability compared to the parent aliphatic valeric acid, while potentially adding steric selectivity for the enzyme pocket [1].

This application note details two critical validation workflows:

-

Biochemical Screen: A continuous coupled-enzyme assay to determine

and mode of inhibition. -

Cellular Validation: A functional assay quantifying intracellular GABA elevation in astrocytoma cells.

Biochemical Assay: Coupled Enzyme Kinetics

Direct measurement of GABA-T activity is difficult because the products (succinic semialdehyde and glutamate) are not optically distinct from substrates. We utilize a Coupled Enzyme System where the production of Succinic Semialdehyde (SSA) is immediately consumed by a reporter enzyme, Succinic Semialdehyde Dehydrogenase (SSADH), reducing NADP+ to NADPH.[3]

The Reaction Cascade:

-

GABA-T Step: GABA +

-Ketoglutarate -

Reporter Step: SSA + NADP+ +

Detection: Fluorescence (Ex 340nm / Em 460nm) or Absorbance (340nm).

Pathway Visualization

Figure 1: The continuous coupled enzyme assay principle. Inhibition of GABA-T halts the production of SSA, preventing the generation of the fluorescent NADPH signal.

Detailed Protocol

Materials:

-

Recombinant Human GABA-T (purified from E. coli or commercially sourced).

-

Coupling Enzyme: SSADH (from Pseudomonas fluorescens,

1 U/mL). -

Cofactor: Pyridoxal 5'-phosphate (PLP) - Critical : GABA-T is PLP-dependent; exogenous PLP ensures the enzyme is fully active (holo-enzyme).

-

Substrates: GABA (10 mM stock),

-Ketoglutarate (10 mM stock), NADP+ (10 mM). -

Buffer: 100 mM Potassium Pyrophosphate, pH 8.5 (GABA-T has an alkaline optimum), 1 mM DTT.

Step-by-Step Procedure:

-

Compound Preparation:

-

Dissolve 5-(3,5-Difluorophenyl)-5-oxovaleric acid in 100% DMSO to 10 mM.

-

Perform a 1:3 serial dilution in DMSO (10 points).

-

Note: The difluorophenyl group increases lipophilicity. Ensure final DMSO concentration in the well is

to prevent enzyme denaturation.

-

-

Enzyme Master Mix (EMM):

-

Prepare EMM in assay buffer: GABA-T (final 2

g/mL), SSADH (final 1 U/mL), PLP (10 -

Why SSADH excess? The reporter reaction must be faster than the primary reaction (

) so the rate-limiting step remains GABA-T.

-

-

Pre-Incubation (The "Senior Scientist" Insight):

-

Add 20

L of Compound + 40 -

Incubate for 15 minutes at 25°C .

-

Reasoning: Oxovaleric acid analogs are often Time-Dependent Inhibitors (TDI) or mechanism-based inactivators (suicide substrates). Without pre-incubation, you may underestimate potency (

) [2].

-

-

Reaction Initiation:

-

Add 40

L of Substrate Mix (GABA +

-

-

Kinetic Readout:

-

Immediately read Fluorescence (Ex340/Em460) every 60 seconds for 30 minutes.

-

Calculate the slope (RFU/min) of the linear portion.

-

Cellular Assay: Intracellular GABA Accumulation

While biochemical assays prove target binding, they do not account for membrane permeability. The 3,5-difluorophenyl modification is specifically designed to improve cellular entry. Therefore, we must validate that the compound enters the cell and inhibits intracellular GABA-T, leading to a measurable rise in GABA levels .

Cell Model: U87MG (Human Glioblastoma/Astrocytoma) - these cells express high levels of GABA-T.

Workflow Visualization

Figure 2: Cellular workflow for assessing functional GABA-T inhibition. The endpoint is the elevation of intracellular GABA compared to vehicle control.

Protocol

-

Seeding: Plate U87MG cells (10,000 cells/well) in white-walled tissue culture plates. Incubate 24h.

-

Treatment: Replace media with serum-free media containing the test compound (0.1

M – 100-

Control: Include Vigabatrin (100

M) as a positive control for GABA elevation.

-

-

Incubation: Incubate for 4 hours. (GABA turnover is rapid; long incubations may trigger feedback loops).

-

Lysis: Remove media. Add 50

L of lysis reagent (e.g., Promega GABA-Glo™ lysis buffer or 0.1 N HCl for MS). -

Detection: Add detection reagent containing Gaseous Luciferase coupled to a GABA-utilizing enzyme.

-

Readout: Measure Luminescence. Signal is proportional to [GABA].

Data Analysis & Interpretation

Quantitative Summary Table

| Parameter | Assay Type | Expected Result for Potent Analog | Validation Criteria |

| Biochemical | < 1 | Hill slope approx -1.0 | |

| Biochemical | High efficiency | Required if mechanism is irreversible | |

| GABA Fold-Change | Cellular | > 2.0x vs Vehicle | Must be dose-dependent |

| Z-Factor | QC Stat | > 0.5 | Signal-to-Background > 3 |

Troubleshooting the "Difluorophenyl" Moiety

-

Solubility: The difluoro-substitution significantly lowers aqueous solubility compared to standard oxovaleric acid. If

curves plateau early, check for compound precipitation in the buffer using dynamic light scattering or simple visual inspection. -

Fluorescence Interference: The phenyl ring can sometimes quench or fluoresce. Always run a "Compound Only" control (no enzyme) to check for autofluorescence at 460nm.

References

-

Silverman, R. B. (2018). Design and Mechanism of GABA Aminotransferase Inactivators.[2] Treatments for Epilepsies and Addictions.[4] Chemical Reviews. Link

-

Jang, H., et al. (2021).[1] High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. Scientific Reports. Link

-

Wang, T., et al. (2017).[5] Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs).[5] Assay Guidance Manual.[5][6] Link

-

BenchChem. (2025). Application Notes and Protocols for Measuring GABA Transaminase Inhibition.[3]Link

-

Lee, H., et al. (2023).[2] Discovery of GABA Aminotransferase Inhibitors via Molecular Docking.[7][8] International Journal of Molecular Sciences.[7] Link

Sources

- 1. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. resources.revvity.com [resources.revvity.com]

- 7. Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Chemoselective Synthesis of Substituted 1,3,4-Oxadiazoles from Keto-Acids

Executive Summary

The 1,3,4-oxadiazole moiety is a privileged pharmacophore in medicinal chemistry, serving as a metabolically stable bioisostere for esters and amides. While synthetic routes from simple carboxylic acids are well-documented, the use of keto-acids (e.g., levulinic acid, aroylpropionic acids) introduces a critical chemoselectivity challenge: the competition between forming the desired 5-membered oxadiazole ring and the thermodynamically favored 6-membered pyridazinone ring (specifically with

This guide details two robust protocols to navigate this landscape, ensuring high yield and purity. We focus on the

Strategic Analysis: The Keto-Acid Paradox

Before initiating synthesis, the researcher must understand the competing pathways. When a

To successfully synthesize the 1,3,4-oxadiazole, one must:

-

Block the ketone (less efficient).

-

Pre-form the diacylhydrazine using an external acid hydrazide, then cyclize under conditions that favor the oxadiazole.

-

Use oxidative cyclization of acylhydrazones, which proceeds via a different mechanism avoiding the pyridazinone trap.

Mechanistic Decision Tree

Figure 1: The chemoselectivity fork. Direct hydrazine reaction with

Protocol A: -Mediated Cyclodehydration

Best for: Stable substrates, scale-up, and generating 2,5-disubstituted oxadiazoles.

Mechanism: The keto-acid is first coupled with a hydrazide to form a 1,2-diacylhydrazine. Phosphorous oxychloride (

Reagents & Equipment

-

Substrate: Keto-acid (1.0 equiv)

-

Reagent: Aryl/Alkyl Hydrazide (1.0 equiv)

-

Coupling Agents: EDC

HCl (1.2 equiv), HOBt (1.2 equiv) -

Cyclization Agent:

(Excess, usually 5–10 equiv) -

Solvent: Dichloromethane (DCM) for coupling; Neat or Toluene for cyclization.

-

Base: Triethylamine (TEA)

Step-by-Step Methodology

Phase 1: Formation of Diacylhydrazine

-

Dissolution: Dissolve the keto-acid (e.g., 10 mmol) in anhydrous DCM (50 mL) under

atmosphere. -

Activation: Add EDC

HCl (12 mmol) and HOBt (12 mmol). Stir at -

Addition: Add the hydrazide (R-CONHNH

, 10 mmol) and TEA (25 mmol). -

Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (usually 5% MeOH in DCM).

-

Workup: Wash with 1N HCl, saturated

, and brine. Dry over-

Checkpoint: Isolate the acyclic diacylhydrazine intermediate. It is often a white solid.

-

Phase 2: Cyclodehydration

-

Setup: Place the diacylhydrazine (5 mmol) in a round-bottom flask equipped with a reflux condenser and a

guard tube. -

Reagent Addition: Add

(15–25 mL) carefully.-

Safety:

is corrosive and reacts violently with water. Use a fume hood.

-

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours.-

Observation: The mixture typically turns from a suspension to a clear, often yellowish solution.

-

-

Quenching (Critical Step):

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly onto crushed ice (approx. 200g) with vigorous stirring. Do not pour water into the acid.

-

Neutralize with solid

or 20% NaOH solution until pH ~8.

-

-

Extraction: Extract with Ethyl Acetate (

mL). Wash organic layers with brine, dry, and concentrate. -

Purification: Recrystallize from Ethanol or purify via flash column chromatography (Hexane/EtOAc).

Protocol B: Oxidative Cyclization of Acylhydrazones

Best for: Acid-sensitive substrates or when starting from aldehydes/ketones reacting with acid hydrazides.

Mechanism: An acylhydrazone is formed, followed by oxidative ring closure using Iodine (

Reagents

-

Substrate: Keto-acid derived Acylhydrazone (1.0 equiv)

-

Oxidant: Iodine (

, 1.2 equiv) -

Base:

(3.0 equiv) -

Solvent: 1,4-Dioxane or DMSO.

Step-by-Step Methodology

-

Preparation: Dissolve the acylhydrazone (pre-synthesized from the keto-acid hydrazide + aldehyde, or acid + hydrazone) in 1,4-Dioxane.

-

Addition: Add

followed by Iodine. -

Heating: Heat at

for 2–4 hours.-

Visual Cue: The deep purple color of iodine should fade as it is consumed.

-

-

Workup: Treat with 5%

(sodium thiosulfate) to quench unreacted iodine. Extract with DCM.

Comparative Data Analysis

| Parameter | Protocol A ( | Protocol B (Oxidative |

| Reaction Type | Dehydrating Cyclization | Oxidative Cyclization |

| Yield (Avg) | 75–90% | 60–80% |

| Reaction Time | 4–6 Hours (Reflux) | 2–4 Hours |

| Chemoselectivity | High (favors oxadiazole over pyridazinone if diacylhydrazine is pre-formed) | Moderate (Sensitive to electronics) |

| Tolerance | Robust; tolerates steric bulk | Mild; better for acid-sensitive groups |

| Safety Profile | Low (Corrosive | High (Standard lab reagents) |

Troubleshooting & Expert Insights

The "Sticky Tar" Problem

-

Symptom: Upon quenching

, a black tar forms. -

Cause: Polymerization of the keto-moiety or decomposition due to excessive heat during quenching.

-

Solution: Ensure the quench is performed on crushed ice and the temperature is kept below

during neutralization.

Pyridazinone Contamination

-

Symptom: LCMS shows a peak with Mass M-18 (dehydration) but incorrect retention time.

-